Propanamide, N-(2-(diethylamino)ethyl)-

Description

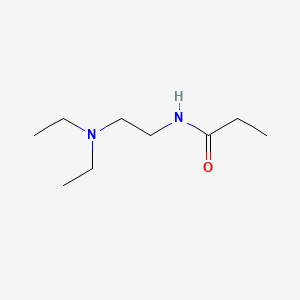

Structure

3D Structure

Properties

CAS No. |

63224-20-4 |

|---|---|

Molecular Formula |

C9H20N2O |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

N-[2-(diethylamino)ethyl]propanamide |

InChI |

InChI=1S/C9H20N2O/c1-4-9(12)10-7-8-11(5-2)6-3/h4-8H2,1-3H3,(H,10,12) |

InChI Key |

ZJJAQVISALRGCN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NCCN(CC)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Propanamide, N 2 Diethylamino Ethyl and Analogues

Established Organic Synthesis Routes for the Propanamide Core Structure

The fundamental structure of Propanamide, N-(2-(diethylamino)ethyl)- is an amide, and its synthesis typically follows well-established principles of amide bond formation. The most common and established route involves the direct condensation of a carboxylic acid with an amine. In the case of the title compound, this would be the reaction between propanoic acid and N,N-diethylethylenediamine.

This reaction is often facilitated by the use of coupling agents to activate the carboxylic acid, enhancing its reactivity towards the amine. Common coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt).

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an acid anhydride, which then readily reacts with the amine. For instance, propanoyl chloride can be reacted with N,N-diethylethylenediamine in the presence of a base to neutralize the hydrochloric acid byproduct.

A general representation of these established routes is depicted below:

Route A: Direct Condensation with Coupling Agents Propanoic acid + N,N-diethylethylenediamine --(Coupling Agent, e.g., EDC/NHS)--> Propanamide, N-(2-(diethylamino)ethyl)-

Route B: Acyl Chloride Method Propanoyl chloride + N,N-diethylethylenediamine --(Base)--> Propanamide, N-(2-(diethylamino)ethyl)-

These methods, while reliable, often require stoichiometric amounts of activating agents and can generate significant waste, prompting the development of more efficient and environmentally benign strategies.

Development of Novel and Efficient Synthetic Strategies

Recent advancements in organic synthesis have led to the development of more efficient and sustainable methods for the preparation of Propanamide, N-(2-(diethylamino)ethyl)- and its analogues. These strategies focus on optimizing reaction conditions, achieving stereoselectivity, and utilizing modern techniques like microwave-assisted synthesis.

Optimization of Reaction Conditions and Precursor Utilization

The direct amidation of carboxylic acids and amines is an atom-economical approach, and significant research has been dedicated to optimizing this process. chemistryforsustainability.org The use of catalysts is a key strategy to drive the reaction towards completion under milder conditions. Lewis acids such as titanium(IV) chloride (TiCl4) and boronic acid derivatives have been shown to be effective catalysts for direct amide formation. nih.govnih.gov These catalysts activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Optimization of reaction parameters such as temperature, solvent, and catalyst loading is crucial for maximizing yield and minimizing side reactions. For instance, the TiCl4-mediated synthesis of amides has been successfully performed in pyridine (B92270) at 85 °C, providing good to excellent yields for a wide range of substrates. nih.gov Boron-mediated amidations, while often requiring the removal of water, have also been developed to proceed efficiently. nih.govacs.org

Solvent-free reaction conditions, often coupled with microwave irradiation, represent a significant step towards greener synthesis. researchgate.netmdpi.comnih.gov By eliminating the solvent, these methods reduce waste and can lead to faster reaction times and higher yields. The direct reaction of carboxylic acids and amines under these conditions minimizes the need for protecting groups and activation steps, thereby improving precursor utilization.

Stereoselective Synthesis Approaches

The synthesis of chiral amides is of great importance in medicinal chemistry, as the stereochemistry of a molecule can profoundly influence its biological activity. rsc.orgchemrxiv.orgnih.gov While Propanamide, N-(2-(diethylamino)ethyl)- itself is not chiral, the development of stereoselective methods is crucial for the synthesis of its chiral analogues.

Several strategies have been developed for the enantioselective synthesis of chiral amides. One approach involves the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.

More advanced methods focus on catalytic asymmetric synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For example, phosphoric acid-catalyzed asymmetric Wolff rearrangement of α-diazoketones in the presence of amines can produce chiral amides with high enantioselectivity. chemrxiv.org Another approach is the co-catalyzed carbene N-H insertion reaction, which allows for the enantioselective N-alkylation of primary amides. nih.gov Copper-catalyzed reductive relay hydroaminocarbonylation has also been employed for the synthesis of γ-chiral amides. nih.gov

These methods, while not directly applied to the synthesis of the parent compound, provide a powerful toolkit for accessing a wide range of stereochemically defined analogues of Propanamide, N-(2-(diethylamino)ethyl)- for various research applications.

Microwave-Assisted Synthesis in Derivative Production

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. mdpi.comnih.govindianchemicalsociety.comresearchgate.netnih.govnih.govnih.gov This technology has been successfully applied to the synthesis of a wide variety of amide derivatives, including those of the propanamide scaffold.

The principle behind microwave heating involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, which relies on thermal conduction.

In the context of producing derivatives of Propanamide, N-(2-(diethylamino)ethyl)-, microwave irradiation can be used to efficiently drive the condensation reaction between various substituted propanoic acids and N,N-diethylethylenediamine or its analogues. indianchemicalsociety.com Solvent-free microwave-assisted synthesis is particularly attractive from a green chemistry perspective, as it minimizes waste and energy consumption. researchgate.netresearchgate.net Studies have shown that a wide range of N-substituted amides can be synthesized in high yields under microwave irradiation, often without the need for a catalyst. nih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes | indianchemicalsociety.com |

| Yield | Moderate to High | Often Higher | indianchemicalsociety.com |

| Energy Consumption | Higher | Lower | nih.gov |

| Solvent Use | Often requires solvents | Can be performed solvent-free | researchgate.netresearchgate.net |

Radiochemical Synthesis of Isotopically Labeled Propanamide Derivatives for Research Probes

Isotopically labeled compounds are indispensable tools in biomedical research, particularly for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov The development of radiolabeled derivatives of Propanamide, N-(2-(diethylamino)ethyl)- allows for the non-invasive study of their biodistribution, pharmacokinetics, and target engagement.

Strategies for 18F, 123I, and 131I Labeling

The choice of radionuclide depends on the imaging modality and the desired properties of the radiotracer. Fluorine-18 (18F) is a positron emitter with a half-life of 109.8 minutes, making it ideal for PET imaging. nih.govnih.gov Iodine-123 (123I) is a gamma emitter with a half-life of 13.2 hours, suitable for SPECT imaging, while Iodine-131 (131I) is a beta and gamma emitter with a half-life of 8.02 days, used for both SPECT imaging and targeted radionuclide therapy. nih.gov

18F-Labeling Strategies: The introduction of 18F into a molecule is typically achieved through nucleophilic substitution reactions using [18F]fluoride. nih.gov For propanamide derivatives, this can be accomplished by synthesizing a precursor molecule containing a suitable leaving group, such as a tosylate, mesylate, or a nitro group, which can be displaced by [18F]fluoride. nih.gov The reaction is usually carried out in an aprotic solvent in the presence of a phase-transfer catalyst, such as a potassium-Kryptofix 2.2.2 complex.

Recent advances have focused on developing milder and more rapid 18F-labeling methods, particularly for sensitive biomolecules. nih.gov These include the use of "fluorophilic" elements like silicon, boron, and aluminum to facilitate 18F-labeling under aqueous conditions.

123I and 131I-Labeling Strategies: Radioiodination is a well-established technique for labeling molecules for SPECT and therapeutic applications. nih.gov For aromatic propanamide analogues, electrophilic substitution reactions are commonly employed, where an electron-rich aromatic ring is reacted with an oxidized form of radioiodide. Oxidizing agents such as chloramine-T or Iodogen are frequently used to generate the electrophilic iodine species.

Another powerful method is the radioiododestannylation reaction, where a trialkyltin precursor is reacted with radioiodide in the presence of an oxidizing agent. researchgate.net This method offers high radiochemical yields and allows for the regiospecific introduction of the radioiodine atom. Isotope exchange reactions, where a non-radioactive iodine atom in the molecule is exchanged with a radioisotope, can also be utilized. researchgate.net

| Isotope | Imaging Modality | Half-life | Common Labeling Reactions | Reference |

|---|---|---|---|---|

| 18F | PET | 109.8 min | Nucleophilic substitution | nih.govnih.gov |

| 123I | SPECT | 13.2 h | Electrophilic substitution, Radioiododestannylation | nih.govnih.govresearchgate.netumich.edu |

| 131I | SPECT/Therapy | 8.02 days | Electrophilic substitution, Isotope exchange | nih.govresearchgate.net |

Design of Precursors for Efficient Radiochemical Yield

The development of radiolabeled analogues of Propanamide, N-(2-(diethylamino)ethyl)-, such as the structurally related procainamide (B1213733), is crucial for applications in molecular imaging. The design of suitable precursors is a critical step that dictates the efficiency, purity, and specific activity of the final radiotracer. A key strategy involves synthesizing a precursor that can be readily labeled with a radionuclide under mild conditions to achieve a high radiochemical yield.

An illustrative example is the radiosynthesis of a technetium-99m ([99mTc]) labeled procainamide analogue. bcrcp.ac.in In this process, procainamide itself acts as the direct precursor for labeling. The radionuclide is introduced via a [99mTc]-technetium tricarbonyl core (fac-[99mTc3(H2O)3]+), which serves as a versatile labeling agent. bcrcp.ac.in The synthesis of this tricarbonyl precursor is the initial step, prepared by reducing [99mTc]-pertechnetate in the presence of a carbon monoxide source, typically sodium boranocarbonate. bcrcp.ac.in

The subsequent labeling reaction involves the incubation of the procainamide precursor with the freshly prepared [99mTc]-technetium tricarbonyl core. The efficiency of this reaction is highly dependent on several parameters, which must be optimized to maximize the radiochemical yield. bcrcp.ac.in Key factors include the concentration of the precursor, the pH of the reaction medium, the reaction temperature, and the incubation time. Through systematic optimization, a high radiochemical yield and purity of over 98% for the final [99mTc]-technetium tricarbonyl procainamide complex can be achieved. bcrcp.ac.in This high yield underscores the effectiveness of the precursor design and the optimization of the labeling conditions. bcrcp.ac.in

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Precursor | Procainamide | Radiochemical Yield & Purity >98% |

| Radionuclide Core | [99mTc]-Technetium Tricarbonyl | |

| Substrate Concentration | 200 µg | |

| Reaction Temperature | 100°C | |

| pH | 9 | |

| Incubation Time | 30 minutes |

Biocatalytic Transformations in Propanamide Derivatization

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for creating amide bonds, a key structural feature of Propanamide, N-(2-(diethylamino)ethyl)- and its analogues. rsc.org The pharmaceutical industry has identified amide bond formation as a top priority for the development of greener methodologies, with biocatalysis being a highly promising field to meet this need. rsc.org Enzymes offer significant advantages, including high chemo- and stereoselectivity, operation under mild aqueous conditions, and the potential to circumvent complex protection/deprotection steps, leading to more cost-effective and environmentally friendly processes. rsc.org Nature provides a diverse array of enzymatic strategies for forming amide bonds, which can be harnessed for the synthesis and derivatization of complex molecules. rsc.orgresearchgate.net

Microbial Biotransformation for Novel Derivatives

The use of whole-cell microbial systems offers a valuable route for the synthesis and modification of amides. nih.govresearchgate.net Microorganisms possess a vast repertoire of enzymes that can perform complex chemical transformations. Specifically, biotransformation processes mediated by nitrile-amide converting enzymes found in various microbes have gained considerable attention. nih.gov These enzymatic pathways provide an effective alternative to conventional chemical methods, which often require harsh reaction conditions. nih.govresearchgate.net

Microorganisms harboring enzymes such as nitrile hydratase and amidase can be employed to produce a wide range of high-value amide compounds. nih.gov The nitrile hydratase can convert a nitrile precursor to its corresponding amide, which can then be a substrate for further derivatization or used as the final product. This approach allows for the synthesis of aliphatic, aromatic, and heterocyclic amides. nih.gov The screening and identification of novel microorganisms with unique nitrile-amide converting activities is an ongoing area of research that promises to expand the scope of accessible amide derivatives. nih.govresearchgate.net

Enzymatic Approaches in Synthesis

The use of isolated enzymes provides a more controlled approach to the synthesis of Propanamide, N-(2-(diethylamino)ethyl)- and its analogues. A variety of enzyme classes have been successfully employed for amide bond formation. nih.govsemanticscholar.org

One prominent example is the use of acyltransferases. A chemo-enzymatic synthesis of procainamide has been developed utilizing a versatile acyltransferase from Mycobacterium smegmatis (MsAcT). researchgate.net This enzyme can be immobilized on a solid support and used in a continuous flow bioreactor to efficiently prepare amide intermediates on a gram scale. researchgate.net

Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are another widely used class of enzymes for amidation reactions. rsc.org These enzymes typically operate through an acyl-enzyme intermediate. The reaction involves the initial formation of a tetrahedral intermediate between the acyl donor (e.g., an ester) and the enzyme's active site serine, followed by the release of an alcohol to form the acyl-enzyme intermediate. This activated intermediate is then attacked by an amine nucleophile to generate the final amide product. researchgate.netnih.gov

ATP-dependent amide bond-forming enzymes, such as those belonging to the ATP-grasp family, represent another powerful strategy, particularly for reactions conducted in aqueous media. rsc.org These enzymes, like the amide bond synthetase McbA, activate a carboxylic acid substrate via an adenylate or acyl-phosphate intermediate using energy from ATP hydrolysis. rsc.orgresearchgate.net This highly reactive intermediate then readily condenses with an amine to form the amide bond. This mechanism overcomes the thermodynamic barriers of direct condensation in water. rsc.orgresearchgate.net

| Enzyme Class | Example Enzyme | Mechanism | Key Features | Reference |

|---|---|---|---|---|

| Acyltransferases | MsAcT | Acyl transfer from donor | Effective in continuous flow systems; versatile for various amines and acyl donors. | researchgate.net |

| Lipases | CAL-B | Acyl-enzyme intermediate | Widely used; often requires non-aqueous or low-water systems to favor synthesis over hydrolysis. | rsc.org |

| ATP-Dependent Ligases (ATP-Grasp) | McbA | Acyl-adenylate or acyl-phosphate intermediate | Operates in aqueous media; overcomes thermodynamic barriers by using ATP for carboxylic acid activation. | rsc.orgresearchgate.net |

| Nitrile Hydratases | - | Hydration of nitriles | Converts nitrile precursors directly to amides under mild conditions. | nih.gov |

Structural Elucidation and Advanced Analytical Characterization of the Chemical Compound

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the molecular structure of Propanamide, N-(2-(diethylamino)ethyl)-. By probing the interactions of the molecule with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a detailed molecular fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For Propanamide, N-(2-(diethylamino)ethyl)-, both ¹H and ¹³C NMR would be employed to confirm the connectivity of atoms.

The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The ethyl group of the propanamide moiety would present as a triplet (for the -CH₃ group) and a quartet (for the -CH₂-C=O group) due to spin-spin coupling. youtube.comdocbrown.info The protons of the N-(2-(diethylamino)ethyl) side chain would appear as a series of multiplets. The amide N-H proton typically appears as a broad singlet. pearson.com

The expected signals in the ¹H NMR spectrum are detailed in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

| CH₃-CH₂-C=O | ~1.1 | Triplet (t) | 3H |

| CH₃-CH₂-C=O | ~2.2 | Quartet (q) | 2H |

| -NH-CH₂ -CH₂-N- | ~3.3 | Quartet (q) or Multiplet (m) | 2H |

| -NH-CH₂-CH₂ -N- | ~2.6 | Triplet (t) | 2H |

| -N-(CH₂ -CH₃)₂ | ~2.5 | Quartet (q) | 4H |

| -N-(CH₂-CH₃ )₂ | ~1.0 | Triplet (t) | 6H |

| -C(=O)-NH -CH₂- | ~6.5 - 8.0 | Broad Singlet (br s) | 1H |

Chemical shifts are estimates and can vary based on solvent and concentration.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon environments, including the carbonyl carbon of the amide group, which is expected to appear significantly downfield.

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For Propanamide, N-(2-(diethylamino)ethyl)- (Molecular Formula: C₉H₂₀N₂O), the molecular weight is 172.27 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 172.

The fragmentation of the molecular ion is predictable and provides structural confirmation. Key fragmentation pathways would include:

Alpha-cleavage adjacent to the tertiary amine, leading to the formation of a stable iminium ion. The most prominent peak in the spectrum is often the diethyliminium ion at m/z 86, resulting from cleavage of the C-C bond between the two nitrogen atoms.

Cleavage of the amide bond.

Loss of ethyl radicals from the diethylamino group.

A related compound, N-[2-(diethylamino)ethyl]-2-methylpropanamide, shows a predicted [M+H]⁺ adduct at m/z 187.18050. uni.lu The fragmentation of Propanamide, N-(2-(diethylamino)ethyl)- would follow similar logic.

| m/z Value | Predicted Fragment Ion Structure | Fragmentation Pathway |

| 172 | [CH₃CH₂CONHCH₂CH₂N(CH₂CH₃)₂]⁺ | Molecular Ion |

| 157 | [CH₃CH₂CONHCH₂CH₂N(CH₂CH₃)CH₂]⁺ | Loss of ·CH₃ |

| 143 | [CH₃CH₂CONHCH₂CH₂N(CH₂CH₃)]⁺ | Loss of ·C₂H₅ |

| 86 | [CH₂=N(CH₂CH₃)₂]⁺ | Alpha-cleavage |

| 72 | [HN(CH₂CH₃)₂]⁺ | Cleavage and rearrangement |

| 57 | [CH₃CH₂CO]⁺ | Acylium ion |

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. etprotein.com

For Propanamide, N-(2-(diethylamino)ethyl)-, the IR spectrum would show characteristic absorption bands confirming the presence of the secondary amide and alkyl groups. Unlike a primary amide which shows two N-H stretching bands, a secondary amide exhibits a single N-H stretching vibration. quimicaorganica.org

Key expected absorption bands are listed below:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide | ~3300 | Medium-Strong |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850-2970 | Strong |

| C=O Stretch (Amide I) | Secondary Amide | ~1640-1680 | Strong |

| N-H Bend (Amide II) | Secondary Amide | ~1550 | Medium-Strong |

| C-N Stretch | Amine/Amide | 1150-1250 | Medium |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating Propanamide, N-(2-(diethylamino)ethyl)- from impurities, starting materials, or byproducts, thereby assessing its purity and enabling its isolation.

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. A reversed-phase HPLC (RP-HPLC) method would be suitable for this compound. vcu.edu In this setup, the compound is separated based on its polarity using a non-polar stationary phase and a polar mobile phase. sielc.com

The basic nature of the diethylamino group means that peak shape can be improved by using a mobile phase modifier, such as trifluoroacetic acid (TFA) or formic acid, which protonates the amine and reduces interaction with residual silanols on the stationary phase. vcu.edusielc.com Detection is typically achieved using a UV detector, as the amide bond exhibits absorbance at low wavelengths (around 210-220 nm).

A typical set of HPLC parameters is outlined below.

| Parameter | Condition |

| Column | C18 (e.g., Waters Atlantis T3, 150 x 4.6mm, 3µm) vcu.edu |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) vcu.edu |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) vcu.edu |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min vcu.edu |

| Column Temperature | 30-40 °C |

| Detection Wavelength | 215 nm |

| Injection Volume | 10 µL vcu.edu |

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used for qualitative monitoring of reaction progress and for preliminary purity checks. ui.ac.id It operates on the same separation principles as column chromatography.

For Propanamide, N-(2-(diethylamino)ethyl)-, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase, or eluent, would typically be a mixture of a moderately polar solvent (like ethyl acetate (B1210297) or dichloromethane) and a more polar solvent (like methanol) to achieve an appropriate retention factor (Rf) value. The basicity of the compound may cause streaking on the silica plate; adding a small amount of a base like triethylamine (B128534) to the eluent can mitigate this effect.

Visualization of the spot on the TLC plate can be accomplished under UV light (254 nm) or by staining with a suitable reagent, such as iodine vapor or a potassium permanganate (B83412) solution, which reacts with the amine or amide functional groups.

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Dichloromethane:Methanol (e.g., 95:5 v/v) with 0.5% Triethylamine |

| Visualization | UV light (254 nm) or Potassium Permanganate stain |

Crystallographic Analysis for Solid-State Structure Determination

The solid-state structure of a chemical compound is fundamental to understanding its physical and chemical properties. X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique relies on the diffraction of an X-ray beam by the ordered atomic planes of a crystal, producing a unique diffraction pattern that can be mathematically reconstructed to yield a detailed model of the molecular and crystal structure. wikipedia.org

For the subject compound, crystallographic data has been reported for its hydrochloride salt, Procainamide (B1213733) Hydrochloride. The analysis was conducted using X-ray Powder Diffraction (XRPD), a technique particularly useful for characterizing the crystalline fingerprint of a substance.

Detailed research findings from an analytical profile of Procainamide Hydrochloride utilized a Philips automated x-ray diffraction spectrogoniometer. researchgate.net The instrument was equipped with a copper high-intensity X-ray tube (Cu anode, λ = 1.5418 Å) and operated at 70 kV and 35 mA. researchgate.net The resulting powder pattern provides characteristic data points corresponding to scattering angles (2θ), inter-planar spacings (d-spacings), and the relative intensities of the diffracted peaks. researchgate.net This data serves as a unique identifier for the crystalline form of the compound.

The crystallographic parameters derived from the X-ray powder diffraction pattern of Procainamide Hydrochloride are presented below. researchgate.net

Table 1: Crystallographic Data for Procainamide Hydrochloride from X-ray Powder Diffraction

| Scattering Angle (2θ°) | d-Spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 7.8 | 11.33 | 12 |

| 10.4 | 8.50 | 18 |

| 12.0 | 7.37 | 10 |

| 14.1 | 6.28 | 10 |

| 15.6 | 5.68 | 20 |

| 16.3 | 5.43 | 20 |

| 17.6 | 5.04 | 22 |

| 19.3 | 4.60 | 45 |

| 20.9 | 4.25 | 100 |

| 23.0 | 3.86 | 30 |

| 24.1 | 3.69 | 50 |

| 24.8 | 3.59 | 25 |

| 25.4 | 3.50 | 20 |

| 26.1 | 3.41 | 25 |

| 27.2 | 3.28 | 15 |

| 28.5 | 3.13 | 12 |

| 29.3 | 3.05 | 10 |

Mechanistic Investigations of Biological Interactions and Molecular Targets of Propanamide, N 2 Diethylamino Ethyl

Investigation of Receptor Binding and Modulation

The interaction of small molecules with protein receptors is a cornerstone of pharmacology. The potential for Propanamide, N-(2-(diethylamino)ethyl)- to bind to and modulate various receptors can be hypothesized by studying compounds with similar structural features.

Direct molecular targets for Propanamide, N-(2-(diethylamino)ethyl)- are not extensively documented. However, the N-(2-(diethylamino)ethyl)amide portion of the molecule is present in the well-studied pharmaceutical agent Procainamide (B1213733). Procainamide is a class 1A antiarrhythmic agent whose primary molecular targets are ion channels in cardiac tissue. nih.govdrugbank.com It binds to and blocks fast sodium channels and certain potassium channels, thereby altering the cardiac action potential. nih.govwikipedia.orgnih.gov This suggests that the N-(2-(diethylamino)ethyl)propanamide structure could potentially interact with similar ion channel targets.

G-protein coupled receptors (GPCRs) represent a vast and diverse superfamily of receptors responsible for transducing a wide array of extracellular signals into intracellular responses. youtube.com This family includes critical drug targets such as opioid, adrenergic, and serotonin (B10506) receptors. wikipedia.orgnih.gov GPCRs share a common seven-transmembrane-spanning protein structure and mediate responses through the activation of intracellular G proteins. nih.govnih.gov

While direct studies on Propanamide, N-(2-(diethylamino)ethyl)- are scarce, more complex molecules containing a propanamide core have been shown to act as ligands for GPCRs. For instance, certain complex propanamide derivatives have been developed as selective antagonists for the 5-HT5A serotonin receptor, a type of GPCR. wikipedia.org Opioid receptors, which are also GPCRs, are known to bind with ligands containing a propanamide structure, such as fentanyl and its analogs. researchgate.netnih.gov Opioid receptors typically couple to inhibitory G proteins (Gi/o), which modulate downstream cellular signaling pathways. nih.gov

Ion channels are critical for regulating cellular excitability and signaling. The modulation of these channels is a key mechanism for many therapeutic agents.

Based on the activity of the structurally analogous compound Procainamide, a primary mechanism of action for Propanamide, N-(2-(diethylamino)ethyl)- could involve the modulation of voltage-gated ion channels. Procainamide is a known blocker of both sodium and potassium channels. wikipedia.orgnih.gov It inhibits the rapid influx of sodium ions during the depolarization phase of the cardiac action potential and also blocks the IKr rectifier potassium current, which contributes to repolarization. wikipedia.orgnih.govpatsnap.com This dual action prolongs the action potential duration and slows electrical conduction. nih.govpatsnap.com

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a sensor for noxious heat, acidic conditions, and pungent chemicals like capsaicin. nih.govmdpi.comnih.gov It is considered a key integrator of pain stimuli. While a wide range of endogenous and exogenous compounds can activate or modulate TRPV1, there is no direct evidence in the available literature linking Propanamide, N-(2-(diethylamino)ethyl)- to TRPV1 activity. nih.gov Similarly, no specific interactions with N-methyl-D-aspartate (NMDA) receptors have been documented for this compound.

Table 1: Potential Ion Channel Interactions (by Analogy with Procainamide)

| Target Channel | Inferred Mechanism of Action | Potential Electrophysiological Effect |

| Voltage-gated Na+ channels | Blocks open channels, inhibiting Na+ influx. wikipedia.orgpatsnap.com | Decreased rate of depolarization, slowed conduction velocity. nih.gov |

| IKr K+ channels | Blocks rectifier K+ current, delaying repolarization. wikipedia.orgpatsnap.com | Prolonged action potential duration and refractory period. patsnap.comglobalrx.com |

The propanamide structural motif is a key component of several potent synthetic opioids, most notably the fentanyl family of compounds. researchgate.net In these molecules, the propanamide chain plays a crucial role in binding to the µ-opioid receptor, forming specific hydrogen bonds and hydrophobic contacts within the receptor's binding pocket. researchgate.net This suggests that simpler propanamide structures could potentially interact with opioid receptors.

The kappa opioid receptor (KOR) is another major subtype of opioid receptors, which are GPCRs. nih.gov The KOR system is involved in modulating pain, mood, and addiction-related behaviors. mdpi.com Activation of KOR by agonists can produce analgesia. chemrxiv.org While numerous ligands have been developed to target the KOR, specific binding studies for Propanamide, N-(2-(diethylamino)ethyl)- are not available. mdpi.comchemrxiv.org

Table 2: Propanamide Moiety Interaction with Opioid Receptors (based on Fentanyl Analogs)

| Receptor Subtype | Interacting Moiety | Type of Interaction with Receptor Residues |

| µ-opioid receptor | Propanamide chain | Hydrogen bonds, Hydrophobic contacts. researchgate.net |

Enzyme Inhibition and Activation Mechanisms

The ability of a compound to inhibit or activate enzymes is another fundamental mechanism of biological activity.

Cyclooxygenase (COX) enzymes, including the isoforms COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. jpp.krakow.pl These enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov COX-1 is typically considered a "housekeeping" enzyme involved in physiological processes, while COX-2 is often upregulated during inflammation. jpp.krakow.pl

There is no direct evidence to suggest that Propanamide, N-(2-(diethylamino)ethyl)- interacts with COX enzymes. However, medicinal chemistry research has explored the use of the propanamide structure as a scaffold for developing novel COX inhibitors. For example, conjugates of the NSAID naproxen (B1676952) (which itself contains a propanoic acid group) with sulfonamides have been synthesized and evaluated as potential dual-action inhibitors of urease and COX-2. nih.gov These findings indicate that the propanamide backbone can be incorporated into molecules designed to fit the active site of COX enzymes, but does not confirm activity for the specific compound . nih.gov

Keap1-Nrf2 Pathway Modulation

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. nih.govnih.gov Under normal physiological conditions, Keap1 acts as an adaptor protein for an E3 ubiquitin ligase complex, which targets the Nrf2 transcription factor for continuous ubiquitination and subsequent degradation by the proteasome. nih.govfrontiersin.org This mechanism maintains low basal levels of Nrf2 in the cytoplasm. mdpi.com

When cells are exposed to oxidative stress or electrophilic compounds, specific reactive cysteine residues within Keap1 are modified. nih.govmdpi.com This modification leads to a conformational change in the Keap1 protein, inhibiting its ability to target Nrf2 for degradation. frontiersin.org As a result, newly synthesized Nrf2 is stabilized, accumulates in the cell, and translocates to the nucleus. nih.gov Inside the nucleus, Nrf2 binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes. researchgate.net This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant proteins and phase II detoxification enzymes like NQO1 and HO-1. nih.govfrontiersin.org

While various natural and synthetic compounds are known to activate the Keap1-Nrf2 pathway, specific research detailing the direct modulation of this pathway by Propanamide, N-(2-(diethylamino)ethyl)- is not prominently available in current literature. However, the broader class of propanamide derivatives has been investigated for various biological activities, and the potential for interaction with signaling pathways like Keap1-Nrf2 remains an area for future investigation. mdpi.com

Telomerase Inhibition (for related pyrrolidinyl propanamide)

Telomerase is a reverse transcriptase enzyme responsible for maintaining the length and integrity of telomeres, the repetitive DNA sequences at the ends of chromosomes. nih.govnih.gov This enzyme is minimally active in most somatic cells but is reactivated in the vast majority of cancer cells, enabling them to bypass normal cellular senescence and achieve replicative immortality. nih.govmdpi.com This selective activation in tumor cells makes telomerase a compelling target for anticancer therapies. nih.govmdpi.com

One advanced strategy for telomerase inhibition involves the use of small molecules that bind to and stabilize G-quadruplex (G4) structures formed by the G-rich telomeric DNA. nih.gov The stabilization of these four-stranded structures prevents telomerase from accessing the 3' single-stranded DNA overhang, thereby inhibiting its function. biorxiv.org

Research into ethidium (B1194527) derivatives has identified compounds with propanamide moieties that act as potent telomerase inhibitors through this mechanism. nih.gov Specifically, a compound featuring a 3,8-bis(pyrrolidin-1-yl)propanamido substituent has been shown to be a telomerase inhibitor that exhibits high selectivity for G-quadruplex DNA. nih.gov The investigation of such related structures provides a strong rationale for exploring the potential of other propanamide derivatives as telomerase inhibitors.

Table 1: Research Findings on a Related Pyrrolidinyl Propanamide Derivative

| Compound Class | Specific Substituent | Proposed Mechanism of Action | Key Finding | Reference |

|---|---|---|---|---|

| Ethidium Derivative | 3,8-bis(pyrrolidin-1-yl)propanamido | Telomerase Inhibition via G-quadruplex DNA Stabilization | Exhibits high selectivity for G-quadruplex DNA over duplex DNA. | nih.gov |

Interactions with Nucleic Acids (e.g., G-quadruplex DNA) and Other Biomolecules

Guanine-rich nucleic acid sequences can fold into four-stranded structures known as G-quadruplexes (G4s), which are held together by square planar arrangements of guanines connected by Hoogsteen hydrogen bonds. nih.govmdpi.com These non-canonical DNA structures are found in biologically significant regions of the genome, such as telomeres and oncogene promoter regions, making them attractive targets for therapeutic intervention. mdpi.com Small molecules that selectively bind and stabilize G4 structures can disrupt crucial cellular processes like DNA replication and transcription, and inhibit enzymes like telomerase. nih.govbiorxiv.org

Spectroscopic studies have demonstrated that certain propanamide derivatives can interact effectively and selectively with G-quadruplex DNA. nih.gov For instance, an ethidium derivative bearing a 3,8-bis(pyrrolidin-1-yl)propanamido substituent was evaluated for its binding interactions with G4 DNA using methods such as fluorimetric titration, circular dichroism, and NMR spectroscopy. nih.gov The results indicated that this compound has a high selectivity for G-quadruplex DNA compared to standard double-stranded (duplex) DNA. nih.gov This selective interaction is a key attribute for ligands designed to target telomeres or promoter regions rich in G4-forming sequences, thereby minimizing off-target effects on duplex DNA. biorxiv.org The ability of such compounds to displace other known G4 binders further suggests a strong and specific interaction with the G-quadruplex structure. nih.gov

Modulation of Cellular Processes

The interaction of propanamide derivatives with molecular targets like telomerase and G-quadruplex DNA leads to the modulation of fundamental cellular processes. By inhibiting telomerase, these compounds can induce telomere shortening, which ultimately triggers cellular senescence or apoptosis (programmed cell death) in cancer cells that rely on this enzyme for survival. nih.govmdpi.com This represents a direct modulation of cellular proliferation and aging.

The stabilization of G-quadruplex structures in promoter regions of oncogenes can downregulate their transcription, thereby modulating gene expression and impacting cell growth and survival pathways. Furthermore, the interaction of small molecules with DNA secondary structures can more broadly disrupt the activity of various enzymes that process nucleic acids, affecting processes like DNA replication and repair. biorxiv.org

While direct studies on Propanamide, N-(2-(diethylamino)ethyl)- are limited, research on related compounds highlights the diverse potential for modulating cellular functions. For example, various N-aryl-propanamide derivatives have been identified as potential leishmanicidal agents, indicating an ability to modulate cellular processes within parasites. mdpi.com Similarly, a related compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide, has demonstrated antibacterial activity, showing it can disrupt essential cellular processes in bacteria. mdpi.com These findings underscore the capacity of the broader class of molecules containing the N-(2-(diethylamino)ethyl)propanamide scaffold to influence a range of biological systems by modulating key cellular activities.

Table 2: Biological Activities of Related Propanamide and Diethylaminoethyl Amide Compounds

| Compound Class / Specific Compound | Biological Activity | Modulated Cellular Process | Reference |

|---|---|---|---|

| Ethidium derivative with 3,8-bis(pyrrolidin-1-yl)propanamido substituent | Telomerase Inhibition | Inhibition of telomere elongation, induction of senescence/apoptosis | nih.gov |

| N-aryl-propanamides | Leishmanicidal | Disruption of vital cellular functions in Leishmania parasites | mdpi.com |

| 4-amino-N-[2-(diethylamino)ethyl]benzamide (Procainamide) | Antibacterial | Inhibition of bacterial growth/survival | mdpi.com |

Structure Activity Relationship Sar and Molecular Design of Propanamide Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of N-(2-(diethylamino)ethyl)propanamide derivatives can be significantly altered by modifying various substituents on the core structure. Structure-Activity Relationship (SAR) studies systematically investigate these modifications to map out their effects on potency and selectivity.

Research into related amide structures demonstrates that the nature and position of substituents on an aromatic ring attached to the amide scaffold are critical. For instance, in studies of azonafide (B1242303) analogs, which feature a related N-[2'-(dimethylamino)ethyl] side chain, cytotoxicity was found to be correlated with the lipophilicity (pi) and the size, measured by molar refractivity (MR), of substituents. nih.gov Lipophilicity often enhances the ability of a compound to cross cell membranes, which can increase its access to intracellular targets. nih.gov However, excessively large substituents can decrease activity, possibly by causing steric hindrance at the target binding site. nih.gov

Similarly, in a series of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione derivatives, shifting an ethoxy group on the phenyl ring from the para- (4-) to the ortho- (2-) position resulted in a significant improvement in the inhibition of cell proliferation and the induction of apoptosis. nih.gov This highlights the sensitivity of biological activity to the spatial arrangement of functional groups.

The N-(2-(diethylamino)ethyl) side chain itself is a frequent target for modification. Altering the alkyl groups on the terminal nitrogen or changing the length of the ethyl linker can impact the compound's basicity and steric profile, influencing its interaction with biological targets. For example, in the development of anti-inflammatory agents from (S)-ibuprofen, replacing the diethylamino group with other cyclic amines like pyrrolidine (B122466) or piperidine (B6355638) led to variations in anti-inflammatory and analgesic properties.

The following table presents hypothetical data illustrating how systematic substitutions on a hypothetical core structure, Aryl-N-(2-(diethylamino)ethyl)propanamide, could influence its biological activity, based on principles derived from related compound series.

| Compound | Aryl Substituent (R) | Position | IC₅₀ (µM) | Comment |

|---|---|---|---|---|

| 1 | -H | - | 50.2 | Unsubstituted reference compound. |

| 2 | -Cl | 4- (para) | 25.8 | Electron-withdrawing group increases potency. |

| 3 | -OCH₃ | 4- (para) | 35.1 | Electron-donating group shows moderate activity. |

| 4 | -OCH₃ | 2- (ortho) | 15.5 | Positional isomerism significantly enhances potency. nih.gov |

| 5 | -NO₂ | 4- (para) | 10.3 | Strong electron-withdrawing group further improves activity. |

| 6 | -C(CH₃)₃ | 4- (para) | 65.7 | Bulky group decreases potency, likely due to steric hindrance. nih.gov |

Identification of Key Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. nih.gov For N-(2-(diethylamino)ethyl)propanamide and its derivatives, the key pharmacophoric elements can be deduced from SAR studies. These features are crucial for molecular recognition at the target receptor or enzyme. nih.gov

The primary pharmacophoric features for this class of compounds generally include:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the propanamide group is a strong hydrogen bond acceptor. nih.gov

Hydrogen Bond Donor (HBD): The amide nitrogen (N-H) serves as a hydrogen bond donor. nih.gov These two features are critical for anchoring the molecule within a binding site through hydrogen bonds.

Positive Ionizable Feature/Cationic Center: The tertiary amine of the diethylaminoethyl group has a pKa that typically ensures it is protonated at physiological pH (7.4). This resulting positive charge is often crucial for forming strong ionic interactions or salt bridges with acidic amino acid residues (e.g., aspartate, glutamate) in a biological target.

Hydrophobic Regions: The propyl group from the propanamide core and the two ethyl groups on the terminal nitrogen constitute significant hydrophobic regions. nih.gov These areas can engage in van der Waals or hydrophobic interactions with nonpolar pockets in the target protein, contributing to binding affinity.

The spatial relationship between these elements—the distances and angles between the HBA, HBD, cationic center, and hydrophobic zones—is paramount for proper alignment and effective binding. nih.gov

Influence of Molecular Configuration and Conformation on Activity

The three-dimensional structure of a molecule, encompassing its configuration and conformation, plays a pivotal role in its biological activity. longdom.org Stereochemistry can dictate how a molecule interacts with its biological target, which is typically a chiral environment like a protein or nucleic acid. nih.gov

Configuration: If the propanamide backbone contains a chiral center (e.g., through substitution at the alpha-carbon), the resulting enantiomers can exhibit dramatically different biological activities. One enantiomer may fit perfectly into a binding site, while the other may fit poorly or not at all. nih.gov This stereoselectivity is a fundamental principle in pharmacology, as different stereoisomers can have varying potencies, efficacies, and even different biological effects altogether. nih.govresearchgate.net For instance, studies on other chiral compounds have shown that stereochemistry can affect not only target binding but also metabolic pathways and cellular uptake. nih.gov

Conformation: Molecules are not static; they are flexible and can exist in various spatial arrangements or conformations due to rotation around single bonds. The N-(2-(diethylamino)ethyl)propanamide structure has several rotatable bonds, allowing it to adopt numerous conformations. However, it is widely accepted that a molecule typically binds to its receptor in a single, low-energy "bioactive conformation." The ability of a derivative to adopt and maintain this specific conformation influences its binding affinity and, consequently, its biological activity. For example, introducing rigid structural elements or bulky groups can restrict conformational freedom, potentially locking the molecule into a more or less active shape. The relative orientation of the cationic diethylamino group and the amide plane is often a critical conformational parameter.

Rational Design Strategies for Enhanced Specificity and Potency

Rational drug design utilizes the knowledge of SAR, pharmacophores, and molecular conformation to create novel compounds with improved therapeutic profiles. nih.gov This approach moves beyond trial-and-error synthesis to a more targeted and efficient discovery process.

Pharmacophore-Based Design: Once a pharmacophore model is established, it can be used as a template to search virtual libraries for new molecules that match the required 3D arrangement of features, even if they have completely different chemical backbones (scaffold hopping). nih.gov Alternatively, existing lead compounds can be modified to better fit the pharmacophore model, enhancing their activity.

Structure-Based Drug Design (SBDD): When the 3D structure of the biological target is known (e.g., from X-ray crystallography or NMR), computational tools like molecular docking can be used to simulate how different propanamide derivatives fit into the binding site. nih.gov This allows researchers to visualize key interactions and design new analogs with substituents that complement the binding pocket's shape and chemical environment, thereby increasing binding affinity and selectivity. chemrxiv.org For example, a designer could add a hydroxyl group to form a new hydrogen bond with a specific residue in the target protein.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), build statistical models that correlate the 3D properties (steric, electrostatic, hydrophobic fields) of a series of molecules with their biological activities. mdpi.com These models generate contour maps that visualize regions where modifications would likely increase or decrease potency, providing a clear guide for designing next-generation compounds. mdpi.com For example, a CoMFA map might indicate that adding a bulky, electropositive substituent at a particular position would be beneficial for activity. By synthesizing and testing compounds based on these predictions, the potency and specificity of the propanamide derivatives can be systematically enhanced.

In Vitro and Preclinical Mechanistic Pharmacological Evaluation of the Chemical Compound

Cell-Based Assays for Biological Activity Profiling

Cell-based assays are crucial for elucidating the biological activity of a compound in a physiologically relevant context. nih.gov For Propanamide, N-(2-(diethylamino)ethyl)-, commonly known as Procainamide (B1213733), these assays have been instrumental in defining its pharmacological profile.

Cell Uptake and Retention Studies

Understanding the kinetics of cellular entry and persistence is fundamental to a drug's mechanism of action. Studies on the myocardial uptake of Procainamide in patients with ventricular tachycardia have shown that it equilibrates rapidly within the myocardium. nih.gov Coronary sinus concentrations of Procainamide reached equilibrium with arterial concentrations within 30 minutes of intravenous infusion, indicating a swift uptake by heart tissue. nih.gov However, peripheral venous concentrations lagged, suggesting that venous measurements may not accurately reflect myocardial concentrations during the initial phase of administration. nih.gov The myocardial uptake accounted for approximately 10% of the total administered dose after 50 minutes. nih.gov

While these in vivo data provide valuable insights into tissue accumulation, detailed in vitro studies quantifying the rate and mechanisms of cellular uptake and the subsequent retention of Procainamide in isolated cardiomyocytes or other relevant cell types are not extensively detailed in the reviewed literature. Such studies would typically involve incubating cultured cells with radiolabeled or fluorescently tagged Procainamide and measuring its intracellular concentration over time using techniques like liquid scintillation counting or fluorescence microscopy.

Enzyme and Receptor Assays in Cellular Systems

Cellular assays have been pivotal in identifying the molecular targets of Procainamide. Its primary mechanism of action involves the modulation of ion channels critical for cardiac electrophysiology. wikipedia.orgnih.govpatsnap.com

Ion Channel Assays: Procainamide is a well-established blocker of voltage-gated sodium channels. wikipedia.orgpatsnap.com In cellular systems, it has been shown to induce a rapid, voltage-dependent block of batrachotoxin (B49) (BTX)-activated sodium channels in cardiomyocytes. wikipedia.org This block can occur from both the intracellular and extracellular sides of the channel, although the intracellular block is more potent. wikipedia.org The charged and hydrophilic nature of the Procainamide molecule suggests its action is primarily from the internal side of the cell membrane, where it blocks open, voltage-dependent channels. wikipedia.org

In addition to its effects on sodium channels, Procainamide also inhibits the IKr rectifier potassium current. wikipedia.org This dual action on both sodium and potassium channels is a hallmark of Class Ia antiarrhythmic agents. youtube.com

Enzyme Assays: While not a primary target, Procainamide has been shown to inhibit DNA methyltransferase in a human T cell line, an action that may be related to some of its side effects. drugbank.com

Below is a table summarizing the key molecular targets of Procainamide as identified in cellular assays.

| Target | Assay Type | Effect | Reference |

| Voltage-gated sodium channels (Nav1.5) | Electrophysiology (patch clamp) | Blockade | wikipedia.orgpatsnap.com |

| IKr rectifier potassium channels | Electrophysiology (patch clamp) | Inhibition | wikipedia.org |

| Muscarinic acetylcholine (B1216132) M3 receptor | Radioligand binding assay | Antagonism | wikipedia.orgnih.gov |

| DNA (cytosine-5)-methyltransferase 1 | Enzyme activity assay | Inhibition | drugbank.com |

Target Specificity and Selectivity Assessments

The therapeutic efficacy and safety of a drug are critically dependent on its specificity and selectivity for its intended targets. For Procainamide, its primary therapeutic action is derived from its effects on cardiac ion channels.

Procainamide exhibits a degree of selectivity for cardiac sodium channels (specifically the Nav1.5 subunit) and the IKr potassium channels. wikipedia.orgderangedphysiology.com Its action as a Class Ia antiarrhythmic is defined by this dual blockade. youtube.com The block of sodium channels is state-dependent, with a higher affinity for open and inactivated channels, which is a characteristic that contributes to its efficacy in suppressing arrhythmias. nih.govpnas.org

In comparison to its active metabolite, N-acetylprocainamide (NAPA), Procainamide shows a different selectivity profile. While both compounds block potassium channels, Procainamide has a more potent effect on sodium channels. nih.govscielo.br Studies in guinea pig papillary muscle have shown that Procainamide has stronger effects on both the maximum upstroke velocity (Vmax), indicative of sodium channel block, and the half-decay time (HDT) of the action potential, reflecting potassium channel block, compared to NAPA. scielo.br

Furthermore, binding studies have indicated that Procainamide has a higher affinity for cardiac muscarinic receptors than NAPA, suggesting a greater vagolytic effect. nih.gov While Procainamide is considered a selective muscarinic M3 receptor antagonist, its affinity for other muscarinic receptor subtypes and other G-protein coupled receptors has not been as extensively characterized in the reviewed literature. wikipedia.org

Mechanistic Studies in Relevant Animal Models (Excluding Clinical Efficacy and Toxicity)

Animal models are indispensable for understanding the in vivo pharmacology of a compound and how its cellular actions translate to physiological effects.

Biodistribution and Target Accumulation Studies (e.g., Melanin-targeting in melanoma models)

Despite a thorough review of the scientific literature, no studies were identified that specifically investigated the biodistribution of Propanamide, N-(2-(diethylamino)ethyl)- or its potential for accumulation in melanin-rich tissues in melanoma animal models. The research on Procainamide has predominantly focused on its cardiovascular effects. Therefore, there is no available data to support or refute its use as a melanin-targeting agent.

Evaluation of In Vivo Biological Responses Related to Mechanism of Action

The in vivo biological responses to Procainamide are a direct consequence of its ion channel blocking properties observed in vitro.

Electrophysiological Effects: In animal models, such as dogs and guinea pigs, Procainamide has been shown to slow conduction velocity and increase the refractory period of cardiac tissue. nih.govnih.govnih.gov In a canine model of sustained atrial fibrillation, intravenous Procainamide reduced the frequency of focal discharges in the thoracic veins and the left atrium, which are key drivers of the arrhythmia. nih.gov

Studies using guinea pig papillary muscle have demonstrated that Procainamide decreases the maximum upstroke velocity (Vmax) of the cardiac action potential, consistent with its sodium channel blocking activity. nih.gov It also prolongs the action potential duration, a result of its potassium channel inhibition. nih.gov

Effects on Cardiac Rhythm: In animal models of ventricular arrhythmias, Procainamide has been shown to terminate tachycardias. vcahospitals.com Its ability to suppress premature ventricular contractions and other arrhythmias is a direct result of its effects on myocardial excitability and conduction. vcahospitals.com

The following table summarizes the key in vivo biological responses of Procainamide related to its mechanism of action.

| Animal Model | Biological Response | Mechanism of Action | Reference |

| Canine model of atrial fibrillation | Reduced frequency of focal discharges | Sodium and potassium channel blockade | nih.gov |

| Guinea pig papillary muscle | Decreased Vmax of action potential | Sodium channel blockade | nih.gov |

| Guinea pig papillary muscle | Prolonged action potential duration | Potassium channel blockade | nih.gov |

| Canine model | Slowed conduction velocity, increased refractory period | Sodium and potassium channel blockade | nih.gov |

Development of PET and SPECT Probes for Mechanistic Imaging

The structural backbone of Propanamide, N-(2-(diethylamino)ethyl)- and its benzamide (B126) analogues has been instrumental in the development of radiolabeled probes for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These imaging agents are primarily designed to target melanin, making them highly valuable for the detection and staging of malignant melanoma. nih.govnih.gov The core structure allows for the incorporation of various radioisotopes, leading to tracers with favorable pharmacokinetic and imaging properties. nih.govnih.gov

Research has focused on modifying the benzamide and nicotinamide (B372718) structures to enhance tumor uptake, improve clearance from non-target tissues, and facilitate efficient radiolabeling. nih.govnih.gov Derivatives have been labeled with positron emitters like Fluorine-18 (¹⁸F) and Gallium-68 (⁶⁸Ga) for PET imaging, and gamma emitters such as Iodine-123 (¹²³I) and Iodine-125 (¹²⁵I) for SPECT imaging. nih.govnih.govnih.gov These preclinical studies demonstrate the platform's versatility in creating agents for molecular imaging. nih.gov

¹⁸F-Labeled PET Probes

Fluorine-18 is a widely used radionuclide for PET imaging due to its favorable physical properties. mdpi.com Several ¹⁸F-labeled probes based on the N-(2-(diethylamino)ethyl)amide scaffold have been developed and evaluated for melanoma imaging.

One prominent example is [¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide (also known as [¹⁸F]2 or ¹⁸F-MEL050). nih.govresearchgate.net Preclinical studies have shown that this tracer exhibits high uptake in melanoma tumors and is cleared rapidly from the body, primarily through renal excretion. nih.gov This combination of high tumor-to-body contrast and fast clearance suggests its potential for producing high-quality diagnostic images. nih.govresearchgate.net

Another significant probe is N-(2-diethylaminoethyl)-4-[¹⁸F]fluorobenzamide ([¹⁸F]-DAFBA). nih.gov In vitro studies confirmed high uptake of [¹⁸F]-DAFBA in B16F1 melanoma cells. nih.gov Subsequent in vivo biodistribution studies in melanoma-bearing mice demonstrated rapid and sustained radioactivity uptake in the tumor, reaching a plateau within 30 minutes post-injection. nih.gov The probe showed excellent clearance from blood and normal tissues, resulting in high tumor-to-tissue ratios, and its low uptake in bone indicated high resistance to in vivo defluorination. nih.gov

A third derivative, [¹⁸F]N-(2-diethylaminoethyl)-4-[2-(2-(2-fluoroethoxy) ethoxy)ethoxy]benzamide ([¹⁸F]FPBZA), was also developed as a promising PET probe for imaging both primary and metastatic melanoma. researchgate.net

| Compound Name | Target | Key Preclinical Findings | Reference |

|---|---|---|---|

| [¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide | Melanoma | Displayed high tumor uptake with rapid body clearance, predominantly via renal excretion. | nih.gov |

| N-(2-diethylaminoethyl)-4-[¹⁸F]fluorobenzamide ([¹⁸F]-DAFBA) | Melanoma | Showed high, sustained tumor uptake (%ID/g of 7.00 ± 2.76 at 60 min) and high tumor-to-tissue ratios (e.g., tumor-to-muscle ratio of 32.91 ± 6.11 at 180 min). | nih.gov |

| [¹⁸F]N-(2-diethylaminoethyl)-4-[2-(2-(2-fluoroethoxy) ethoxy)ethoxy]benzamide ([¹⁸F]FPBZA) | Melanoma | Developed as a promising probe for primary and metastatic melanoma via a one-step radiofluorination process. | researchgate.net |

| Tissue | 60 min | 120 min | 180 min |

|---|---|---|---|

| Blood | 0.68 ± 0.21 | 0.27 ± 0.05 | 0.13 ± 0.03 |

| Liver | 1.49 ± 0.30 | 1.14 ± 0.17 | 0.92 ± 0.23 |

| Lungs | 0.45 ± 0.10 | 0.31 ± 0.05 | 0.27 ± 0.06 |

| Spleen | 0.54 ± 0.12 | 0.44 ± 0.15 | 0.40 ± 0.10 |

| Muscle | 0.24 ± 0.07 | 0.20 ± 0.04 | 0.18 ± 0.03 |

| Bone | 0.91 ± 0.27 | 0.57 ± 0.32 | 0.17 ± 0.05 |

| Tumor | 7.00 ± 2.76 | 6.57 ± 1.66 | 5.80 ± 0.98 |

Data sourced from Garg et al. (2009). nih.gov

Other Radiometal-Labeled PET and SPECT Probes

Beyond ¹⁸F, other radioisotopes have been chelated to N-(2-(diethylamino)ethyl)benzamide derivatives for imaging.

A novel Gallium-68 labeled benzamide, ⁶⁸Ga-SCN-NOTA-BZA , was synthesized and evaluated as a potential PET agent for malignant melanoma. nih.gov The radiotracer was produced in good radiochemical yields (80% decay-corrected) and showed selective uptake in B16F10 melanoma tumors in mice. nih.gov Micro-PET studies confirmed this selective tumor accumulation, and the tracer was observed to clear via renal excretion without undergoing metabolism. nih.gov

For SPECT imaging, a series of radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide have been investigated. nih.gov The initial compound, [¹²⁵I]N-(2-diethylaminoethyl)-4-iodobenzamide ([¹²⁵I]BZA), demonstrated high melanoma uptake. nih.gov Further structural modifications led to the development of analogs with improved pharmacological properties. nih.gov For instance, compounds 5e and 5l were identified as good candidates for scintigraphic imaging due to their rapid clearance from non-target organs, which allows for high-contrast images to be acquired shortly after administration. nih.gov In contrast, the quinoline (B57606) derivative 5h and the quinoxaline (B1680401) derivative 5k showed the highest and most sustained tumor uptake, making them promising agents for radionuclide therapy. nih.gov

| Compound Name | Isotope | Modality | Key Preclinical Findings | Reference |

|---|---|---|---|---|

| ⁶⁸Ga-SCN-NOTA-BZA | ⁶⁸Ga | PET | Selective uptake in melanoma tumors; cleared via renal excretion without metabolism. | nih.gov |

| [¹²⁵I]BZA and analogs (5e, 5h, 5k, 5l) | ¹²⁵I | SPECT | Analogs 5e and 5l showed rapid clearance, good for imaging. Analogs 5h and 5k showed high, prolonged tumor uptake, promising for therapy. | nih.gov |

Computational Chemistry and in Silico Modeling for Propanamide, N 2 Diethylamino Ethyl Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Propanamide, N-(2-(diethylamino)ethyl)-, docking simulations are primarily employed to understand its interaction with key biological targets, such as voltage-gated sodium and potassium channels, which are crucial to its antiarrhythmic activity. nih.govwikipedia.orgdrugbank.com

These simulations place the Propanamide, N-(2-(diethylamino)ethyl)- molecule into the binding site of a target protein whose three-dimensional structure is known. An algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site, and a scoring function is used to estimate the binding affinity for each pose. The results can reveal critical information, including:

Binding Mode: The precise orientation of the ligand within the active site.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. biorxiv.org

Binding Affinity: A predicted binding energy that helps in ranking potential drug candidates.

For Propanamide, N-(2-(diethylamino)ethyl)-, docking studies have been instrumental in exploring its binding to the pore-forming α-subunit of cardiac sodium channels (e.g., hNav1.5). biorxiv.org These studies help to explain its function as a channel blocker, showing how its charged diethylamino group and aromatic ring interact with residues within the channel pore to stabilize the blocked state. nih.govwikipedia.org

| Parameter | Description | Illustrative Value |

|---|---|---|

| Binding Affinity (kcal/mol) | Estimated free energy of binding. More negative values indicate stronger binding. | -8.5 |

| Key Interacting Residues | Amino acids in the target protein forming significant bonds with the ligand. | Phe1760, Tyr1767 |

| Interaction Types | Types of non-covalent bonds formed between the ligand and the protein. | π-π stacking, Cation-π, Hydrogen bond |

| RMSD (Å) | Root-mean-square deviation of the docked pose from a known reference pose. | 1.2 Å |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a docked pose and understanding the conformational changes that occur in both the ligand and the protein during the binding process. researchgate.net

An MD simulation begins with the docked complex of Propanamide, N-(2-(diethylamino)ethyl)- and its target protein. The system is solvated in a box of water molecules and ions to mimic physiological conditions. The forces on each atom are then calculated using a force field, and Newton's equations of motion are solved to predict the positions and velocities of the atoms over a series of small time steps. Such simulations, often run for nanoseconds to microseconds, can:

Validate the stability of the binding pose obtained from docking.

Reveal conformational changes in the protein upon ligand binding.

Identify stable water molecules that may mediate ligand-protein interactions.

Allow for the calculation of binding free energies, which can provide a more accurate estimation of binding affinity than docking scores alone. mdpi.com

For Propanamide, N-(2-(diethylamino)ethyl)-, MD simulations can elucidate how the molecule accesses its binding site within the ion channel and how its presence affects the channel's gating dynamics. biorxiv.org

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Force Field | Set of parameters to calculate potential energy of the system. | AMBER, CHARMM, GROMOS |

| Simulation Time | Total duration of the simulation. | 100 - 500 nanoseconds (ns) |

| Ensemble | Statistical ensemble used (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |

| Temperature | Simulation temperature to mimic physiological conditions. | 310 K |

| Solvent Model | Model used to represent water molecules. | TIP3P, SPC/E |

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. These methods provide highly accurate information about molecular geometry, charge distribution, and orbital energies.

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT is widely used to optimize the geometry of molecules like Propanamide, N-(2-(diethylamino)ethyl)- and to compute a variety of its properties. In one study, DFT calculations using the ωB97XD functional and a 6-311++G(2d,p) basis set were performed to understand the noncovalent interactions in charge-transfer complexes of the compound. The computed interaction energies and Gibbs free energies supported experimental findings. Another study used the B3LYP functional with a 6-311G(d,p) basis set to determine the electronic and geometric properties of a procainamide-tetraphenylborate complex.

| Complex | Interaction Energy (ΔIE) (kJ mol−1) | Gibbs Free Energy (ΔG) (kJ mol−1) |

|---|---|---|

| PA-Chloranilic Acid | -64.21 | -7.70 |

| PA-DDQ | -61.40 | -3.03 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule.

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For Propanamide, N-(2-(diethylamino)ethyl)-, analysis of the frontier orbitals helps to understand its electronic transitions and reactivity. For instance, the HOMO-LUMO energy gap for a procainamide-tetraphenylborate complex was calculated to be approximately 3.2 eV, indicating that the compound is stable.

| Parameter | Description | Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.612 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.430 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.182 |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a detailed picture of the delocalization of electron density between filled and unfilled orbitals, which helps in understanding intramolecular stability and interactions. For Propanamide, N-(2-(diethylamino)ethyl)-, NBO analysis could be used to quantify the nature of the amide bond and the interactions between the aromatic ring and the diethylaminoethyl side chain.

Non-Linear Optics (NLO) analysis investigates the interaction of materials with high-intensity light, leading to phenomena like frequency doubling (second-harmonic generation). americanpharmaceuticalreview.com Computational NLO studies can predict properties like polarizability and hyperpolarizability. While not a primary area of investigation for an antiarrhythmic drug, NLO analysis of Propanamide, N-(2-(diethylamino)ethyl)- could reveal its potential for applications in optical materials, based on its molecular structure featuring donor (amino group) and acceptor (carbonyl group) moieties connected by a π-conjugated system. rsc.orgnih.gov

Homology Modeling for Novel Target Identification

When the experimental three-dimensional structure of a target protein is not available, homology modeling can be used to construct a predictive model. This technique relies on the principle that proteins with similar sequences adopt similar structures. The process involves:

Identifying a protein with a known structure (the template) that has a high sequence similarity to the target protein.

Aligning the target sequence with the template sequence.

Building a 3D model of the target based on the template's structure.

Refining and validating the model to ensure its quality.

In the research of Propanamide, N-(2-(diethylamino)ethyl)-, if the compound were to be investigated against novel or mutated protein targets for which no crystal structure exists (e.g., specific subtypes or mutated forms of ion channels), homology modeling would be the essential first step. nih.govbiorxiv.orgnih.gov Once a reliable model of the target is built, it can be used for molecular docking and MD simulations to explore the potential binding of Propanamide, N-(2-(diethylamino)ethyl)- and guide the design of new, more specific therapeutic agents. biorxiv.org

Computational Approaches in Designing Research Probes

The design and optimization of selective research probes derived from the scaffold of Propanamide, N-(2-(diethylamino)ethyl)- are increasingly reliant on computational chemistry and in silico modeling. These approaches provide deep molecular-level insights that guide the rational design of novel molecules with desired properties, accelerating the development process while reducing the need for extensive empirical screening. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and pharmacophore modeling are pivotal in elucidating the structural requirements for target interaction and selectivity.

In silico tools are instrumental in predicting the physicochemical and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of novel analogs. By modeling derivatives of the Propanamide, N-(2-(diethylamino)ethyl)- core, researchers can prioritize the synthesis of compounds with a higher probability of success as research probes. For instance, computational methods can predict parameters like lipophilicity (logP), aqueous solubility, and potential for crossing biological membranes, which are critical for the utility of a chemical probe.

Molecular docking simulations are employed to visualize and evaluate the binding of Propanamide, N-(2-(diethylamino)ethyl)- analogs to the active site of a target protein. nih.gov This technique allows for the prediction of binding affinity and the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that govern molecular recognition. By understanding these interactions, modifications can be introduced to the parent structure to enhance binding potency and specificity. For example, a study on structurally related diethylamino-containing compounds utilized molecular docking to identify crucial hydrogen bonds and π-interactions, guiding the design of more potent agents. nih.gov

Pharmacophore modeling is another powerful tool in the design of research probes. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For derivatives of Propanamide, N-(2-(diethylamino)ethyl)-, a pharmacophore model might include features such as a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amide hydrogen), and a positive ionizable feature (the tertiary amine). This model can then be used to screen virtual libraries of compounds to identify novel scaffolds that fit the pharmacophore and are likely to bind to the same target.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogs of Propanamide, N-(2-(diethylamino)ethyl)-, QSAR models can be developed using calculated molecular descriptors, such as electronic, steric, and lipophilicity parameters. nih.govscielo.br These models can then predict the activity of unsynthesized compounds, thereby guiding the selection of the most promising candidates for synthesis and testing. A study on the related procainamide (B1213733) structure highlighted the importance of steric and electronic parameters in modulating biological effects, a principle that is directly applicable to the design of probes based on Propanamide, N-(2-(diethylamino)ethyl)-. scielo.br

The integration of these computational approaches provides a robust framework for the rational design of research probes based on the Propanamide, N-(2-(diethylamino)ethyl)- scaffold. By leveraging the predictive power of in silico modeling, researchers can explore a vast chemical space efficiently, leading to the development of highly selective and potent chemical tools for biological investigation.

Biotransformation and Metabolic Pathways Research of Propanamide, N 2 Diethylamino Ethyl

Identification of Major Metabolites and Their Chemical Structures

The biotransformation of procainamide (B1213733) results in several key metabolites through processes such as acetylation, oxidation, and dealkylation. One of the primary metabolic routes is the acetylation of the aromatic primary amine group to form N-acetylprocainamide (NAPA), a pharmacologically active metabolite. nih.govderangedphysiology.com